methyl 3-[(2S)-oxiran-2-yl]propanoate
Description
Methyl 3-[(2S)-oxiran-2-yl]propanoate (CAS: 6304-01-4) is a chiral epoxide ester with the molecular formula C₇H₁₀O₃. Its (2S)-configured epoxide ring and methyl ester group make it a versatile intermediate in asymmetric organic synthesis. Key applications include the synthesis of bioactive molecules such as β-substituted homopropargyl alcohols, γ-hydroxyesters, and thiobutyrolactones . Chemo-enzymatic methods are frequently employed for its synthesis, ensuring high enantiomeric purity . The compound’s reactivity stems from the strained epoxide ring, which undergoes nucleophilic ring-opening reactions to generate stereochemically defined products.
Properties
CAS No. |
85428-31-5 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl 3-[(2S)-oxiran-2-yl]propanoate |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
XCRNWWBUCYZWRL-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)CC[C@H]1CO1 |
Canonical SMILES |
COC(=O)CCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2S)-oxiran-2-yl]propanoate typically involves the reaction of oxirane (ethylene oxide) with propionic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. Common catalysts used in this reaction include tertiary amines, which facilitate the ring-opening of the oxirane and subsequent esterification with propionic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed and the product is continuously removed and purified. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(2S)-oxiran-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the ester group.
Functionalized Esters: Formed from nucleophilic substitution reactions.
Scientific Research Applications
methyl 3-[(2S)-oxiran-2-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-[(2S)-oxiran-2-yl]propanoate involves the ring-opening of the oxirane group, which can react with various nucleophiles. This reaction is typically catalyzed by tertiary amines, which facilitate the formation of a hydrogen-bonded complex between the acid and oxirane. The carboxylate anion then participates in the ring-opening of the oxirane, leading to the formation of the ester .
Comparison with Similar Compounds
Substituent Variations in Ester Groups
- Benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO): Structure: Replaces the methyl ester with a benzyl group. Synthesis: Prepared via Oxone-mediated epoxidation of allyl esters . Applications: Used in polymer chemistry to introduce epoxide functionalities. The benzyl group enhances solubility in non-polar solvents compared to the methyl ester .
- BocN-MPO (2-((tert-Butoxycarbonyl)(methyl)amino)ethyl 2-methyl-3-(oxiran-2-yl)propanoate): Structure: Features a Boc-protected amine on the ester side chain. Applications: Enables incorporation of protected amine groups into polymers or peptides. The Boc group allows controlled deprotection for subsequent functionalization .
Functional Group Modifications
- (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic Acid: Structure: Replaces the epoxide with a hydroxyl group and adds a phenyl substituent. Reactivity: Lacks epoxide-driven ring-opening reactivity but serves as a chiral building block for esterification or amidation reactions. The hydroxyl group increases polarity, impacting solubility .
- Methyl (2S)-2-[(tert-Butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate: Structure: Incorporates a Boc-protected amino group and a pyrrolidinone ring. Applications: Used in peptide synthesis and as a precursor for neuroactive compounds. The pyrrolidinone introduces conformational rigidity .
Complex Epoxide Derivatives
- Methyl 3-[4-(Oxiran-2-yl)phenyl]propanoate: Structure: Adds a phenyl ring para to the epoxide. Applications: The aromatic ring enhances π-π stacking interactions, making it useful in materials science and as a photoactive intermediate .
- Compounds with Fused Heterocycles (e.g., Quinazolinone Derivatives): Example: Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate. Reactivity: The quinazolinone moiety introduces hydrogen-bonding and electron-withdrawing effects, altering epoxide reactivity toward nucleophiles .
Key Research Findings
Enantioselectivity: Methyl 3-[(2S)-oxiran-2-yl]propanoate’s enzymatic synthesis achieves >99% enantiomeric excess (e.e.), outperforming chemical methods for analogs like Bn-MPO, which require chiral catalysts .
Reactivity Trends: Epoxides with electron-withdrawing groups (e.g., nitroquinazolinone derivatives) exhibit slower ring-opening kinetics compared to alkyl-substituted epoxides .
Thermal Stability: Benzyl and aromatic-substituted epoxides (e.g., methyl 3-[4-(oxiran-2-yl)phenyl]propanoate) show higher thermal stability due to steric and electronic effects .
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